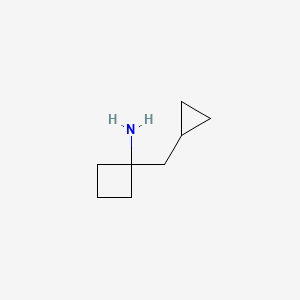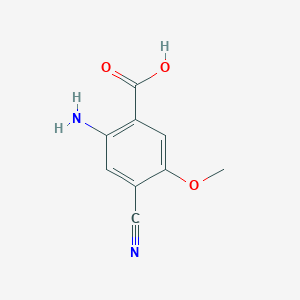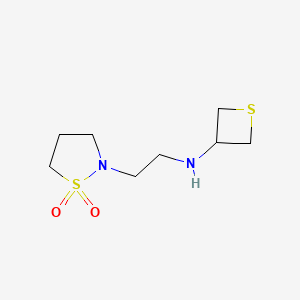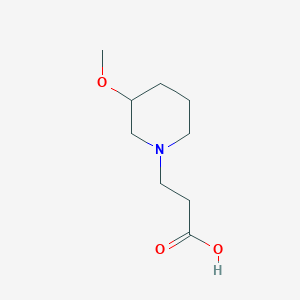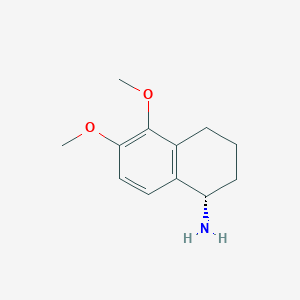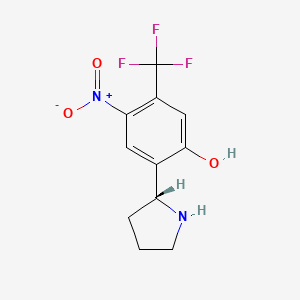
(R)-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as methanesulfonyl chloride and triethylamine, and the reactions are carried out under an inert atmosphere at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenol group can be oxidized to a quinone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydrogencarbonate, acetic acid, and anhydrous sodium sulfate. The reactions are typically carried out under controlled pH conditions and may require the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenol group results in a quinone derivative.
Scientific Research Applications
®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The nitro group and phenol ring are key functional groups that participate in binding interactions with enzymes and receptors. The pyrrolidine ring enhances the compound’s stability and bioavailability, while the trifluoromethyl group increases its lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine
- 4,6-Dichloro-5-fluoropyrimidine
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
Uniqueness
®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, sets it apart from other similar compounds, enhancing its stability and reactivity in various chemical and biological contexts.
Properties
Molecular Formula |
C11H11F3N2O3 |
|---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
4-nitro-2-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)7-5-10(17)6(4-9(7)16(18)19)8-2-1-3-15-8/h4-5,8,15,17H,1-3H2/t8-/m1/s1 |
InChI Key |
KKXSQHKJYFWGBW-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2O)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


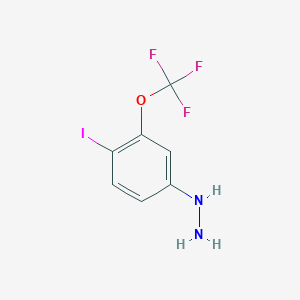
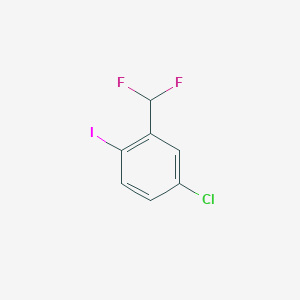
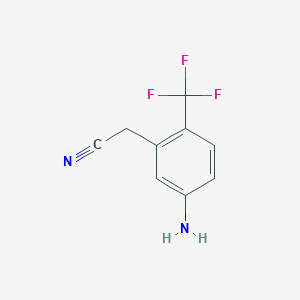
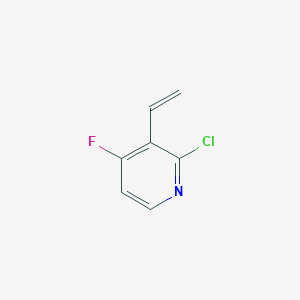
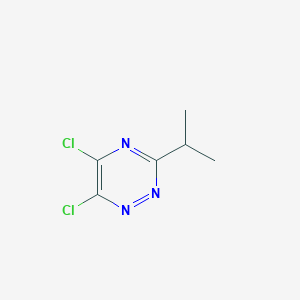
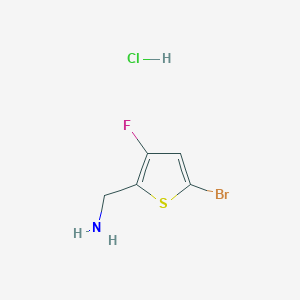
![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)
